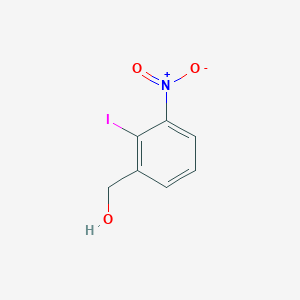

2-Iodo-3-nitrobenzyl alcohol

Description

Historical Context and Evolution of Research on 2-Iodo-3-nitrobenzyl Alcohol

The journey of this compound begins with the pioneering work on photolabile protecting groups (PPGs). The concept of using light to control chemical reactions with spatial and temporal precision was a significant breakthrough. The first reported use of a PPG dates back to 1962, when Barltrop and Schofield demonstrated the light-induced release of glycine (B1666218) from N-benzylglycine. wikipedia.org This opened the door for the development of various light-sensitive moieties.

The ortho-nitrobenzyl group, the core of this compound, soon emerged as one of the most reliable and widely used PPGs. nih.gov Its utility was popularized in the 1970s through the work of Kaplan and Epstein in various biochemical systems. wikipedia.org The fundamental mechanism of photocleavage for these compounds was identified as a Norrish Type II reaction. wikipedia.org

Research then evolved to modify the basic ortho-nitrobenzyl structure to fine-tune its properties. This led to a diverse family of derivatives with altered absorption wavelengths, quantum yields, and solubility. While the historical record does not prominently feature this compound as a standalone breakthrough, its existence is a logical extension of this evolution, representing a variation with specific electronic and steric properties conferred by the iodo and nitro substituents.

Significance of this compound as a Chemical Entity in Modern Organic Chemistry

The significance of this compound in modern organic chemistry stems from its potential role as a photolabile protecting group. PPGs offer a powerful tool for chemists, allowing for the "caging" and subsequent release of a molecule with a pulse of light. This "traceless" deprotection method avoids the need for harsh chemical reagents, offering a high degree of chemoselectivity. wikipedia.org

The ortho-nitrobenzyl framework is particularly versatile, capable of protecting a wide array of functional groups, including alcohols, amines, carboxylates, and phosphates. wikipedia.orgnih.gov The presence of the iodo group at the 2-position and the nitro group at the 3-position in this compound would be expected to influence its photochemical properties. The electron-withdrawing nature of both substituents could potentially affect the efficiency and wavelength of photocleavage.

Overview of Key Research Domains Involving this compound

Given the limited specific research on this compound, its key research domains are largely extrapolated from the applications of the broader class of ortho-nitrobenzyl derivatives. These areas include:

Complex Molecule Synthesis: The ability to selectively deprotect functional groups makes ortho-nitrobenzyl PPGs invaluable in the multi-step synthesis of complex natural products and other intricate organic molecules.

Biochemical Studies: "Caged" biological signaling molecules, such as neurotransmitters and nucleotides, protected by ortho-nitrobenzyl groups, allow researchers to initiate biological processes with high spatial and temporal control using light. nih.gov

Polymer and Materials Science: Ortho-nitrobenzyl derivatives are used to create photo-responsive polymers and materials. umass.edu This includes the development of photodegradable hydrogels for tissue engineering and drug delivery, as well as the creation of nanopatterned surfaces. umass.edu

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2-iodo-3-nitrophenyl)methanol | sigmaaldrich.com |

| Molecular Formula | C₇H₆INO₃ | sigmaaldrich.com |

| Molecular Weight | 279.03 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 158616-08-1 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPYYIKBDKBSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 3 Nitrobenzyl Alcohol

Established Synthetic Routes to 2-Iodo-3-nitrobenzyl Alcohol

Traditional methods for synthesizing this compound often involve a multi-step process, typically starting from a simpler, commercially available toluene (B28343) derivative. These routes focus on the sequential introduction of the iodo, nitro, and alcohol functionalities through well-established chemical transformations. A common strategy involves the initial preparation of 2-iodo-3-nitrotoluene, which then undergoes oxidation to introduce the benzyl (B1604629) alcohol moiety.

Regioselective Iodination Strategies in the Synthesis of this compound

The regioselective introduction of an iodine atom at the C-2 position of a substituted benzene (B151609) ring is a critical step in one of the primary synthetic pathways to this compound. A plausible route begins with 3-nitrotoluene (B166867), a readily available starting material. wikipedia.org The directing effects of the methyl and nitro groups are key to achieving the desired substitution pattern. The methyl group is an ortho, para-director, while the nitro group is a meta-director. chemguide.co.ukminia.edu.eg In 3-nitrotoluene, the positions ortho to the methyl group are C-2 and C-6, and the position para is C-4. The positions meta to the nitro group are C-5 and C-1 (the position of the methyl group). Therefore, electrophilic substitution is favored at the C-2, C-4, and C-6 positions.

Direct iodination of 3-nitrotoluene can be achieved using various iodinating agents. While specific conditions for the regioselective iodination of 3-nitrotoluene to favor the 2-iodo isomer require careful optimization, methods for the iodination of arenes are well-documented. organic-chemistry.org

Nitration Procedures for Precursors to this compound

An alternative synthetic strategy involves the nitration of a 2-iodobenzyl alcohol precursor. This approach begins with 2-iodotoluene (B57078). chemicalforums.com The directing effects of the substituents on the aromatic ring are crucial for determining the position of the incoming nitro group. The iodine atom is a weakly deactivating but ortho, para-directing substituent, while the methyl group is an activating and ortho, para-directing group. organicchemistrytutor.comyoutube.com Therefore, nitration of 2-iodotoluene would be expected to yield a mixture of isomers, with substitution occurring at the positions ortho and para to both the iodo and methyl groups. Achieving regioselectivity for the 3-nitro isomer can be challenging and may result in a mixture of products requiring separation. unizin.org

The nitration of toluene itself typically yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene, with the formation of 3-nitrotoluene being a minor product. wikipedia.orgoc-praktikum.de The synthesis of 2-nitrobenzaldehyde, a related compound, often avoids direct nitration of benzaldehyde (B42025) due to the predominance of the 3-nitro isomer. wikipedia.org

Reductive Transformations for the Generation of the Benzyl Alcohol Moiety in this compound

A common and effective method for generating the benzyl alcohol group is through the reduction of the corresponding benzaldehyde. In the synthesis of this compound, the key intermediate is 2-iodo-3-nitrobenzaldehyde (B2654470). This aldehyde can be prepared from 2-iodo-3-nitrotoluene through oxidation of the methyl group. chem-soc.si

The reduction of the aldehyde functionality in the presence of a nitro group can be selectively achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). ugm.ac.idoxinst.com This reagent is known to reduce aldehydes and ketones without affecting the nitro group under standard conditions. orientjchem.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. oxinst.com

Table 1: Reduction of Substituted Aldehydes

| Starting Aldehyde | Reducing Agent | Solvent | Product | Yield | Reference |

| Benzaldehyde | Sodium Borohydride | - | Benzyl alcohol | High | ugm.ac.id |

| 3-Nitrobenzaldehyde | Sodium Borohydride | CDCl₃ | 3-Nitrobenzyl alcohol | - | oxinst.com |

| Vanillin | Sodium Borohydride | Ethanol | Vanillyl alcohol | 92% | ugm.ac.id |

Novel and Advanced Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods. These include the use of catalytic systems and the application of green chemistry principles.

Catalytic Methods in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. For the synthesis of this compound, catalytic approaches can be applied to the key steps of iodination, nitration, and reduction.

Catalytic iodination of arenes can be achieved using various systems. For instance, a polyoxometalate, H₅PV₂Mo₁₀O₄₀, has been used as a catalyst for the aerobic oxidative iodination of activated arenes with iodine. acs.org Gold(I) catalysis with N-iodosuccinimide (NIS) has also been shown to be effective for the iodination of electron-rich arenes. organic-chemistry.org The development of catalytic ipso-nitration of organosilanes using an electrophilic N-nitrosaccharin reagent provides a mild and chemoselective method for introducing a nitro group. nih.gov Furthermore, enzymatic catalysis, such as the use of cytochrome P450 enzymes, is an emerging area for selective aromatic nitration. nih.gov

For the reduction step, while sodium borohydride is effective, catalytic hydrogenation can also be employed. However, care must be taken to select a catalyst that does not also reduce the nitro group. Systems like NaBH₄ in the presence of catalytic amounts of Ni(OAc)₂·4H₂O have been used for the reduction of nitro compounds to amines, indicating that the choice of catalyst and conditions is critical for selectivity. orientjchem.orgresearchgate.net

Green Chemistry Principles in the Preparation of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can involve several strategies.

One approach is the use of environmentally benign solvents, such as water. The development of reactions in aqueous media, like the synthesis of nitrones in water assisted by a self-assembled nanoreactor, showcases the potential for reducing reliance on volatile organic compounds. mdpi.comnih.gov Another green approach is mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent. This has been successfully applied to the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036). nih.gov

The use of less toxic and more sustainable reagents is also a key principle. For nitration, moving away from the traditional harsh conditions of nitric and sulfuric acids towards milder and more selective nitrating agents is desirable. orgchemres.orgorgchemres.org For instance, trifluoroacetyl nitrate generated in situ has been used for the regioselective nitration of indoles under non-acidic and non-metallic conditions. nih.govrsc.org The catalytic approaches mentioned in the previous section, particularly those that are metal-free or use earth-abundant metals and operate under mild conditions, also align with the principles of green chemistry. acs.org

Microwave-Assisted and Flow Chemistry Applications in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, safety, and scalability. While specific literature detailing the application of these techniques for the synthesis of this compound is not extensively available, their principles can be applied to its formation, particularly in the oxidation and reduction steps that are key to its synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. This method can dramatically reduce reaction times, from hours to minutes, while often increasing product yields and purity. cem.comnih.gov The application of microwave heating has been extensively explored for a variety of organic transformations, including the oxidation of alcohols to carbonyl compounds. cem.com For instance, the oxidation of a benzyl alcohol precursor to an aldehyde or carboxylic acid can be significantly accelerated using microwave irradiation with various oxidants. cem.com This approach offers a powerful tool for optimizing synthetic routes that might involve such steps. The treatment of substituted 2-hydroxy benzaldehydes with 2-nitro ethanol under microwave irradiation has been shown to be an effective method for synthesizing chromene derivatives, highlighting the utility of this technology in reactions involving nitro compounds. researchgate.net

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Rates: Significant reduction in reaction time compared to conventional heating. nih.gov

Higher Yields: Often results in improved conversion and product yields. beilstein-journals.org

Increased Purity: Can minimize side product formation.

Energy Efficiency: Direct heating of the reaction mixture is more efficient.

Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. noelresearchgroup.comyoutube.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. youtube.com Its advantages include enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions, improved reproducibility, and straightforward scalability. youtube.comyoutube.com

For the synthesis of this compound, flow chemistry could be particularly advantageous for:

Managing Hazardous Intermediates: The in situ generation and immediate consumption of potentially unstable intermediates can be safely managed. youtube.com

Improving Reaction Selectivity: Precise temperature control can minimize the formation of byproducts, leading to higher selectivity and yield. beilstein-journals.org

Automated Synthesis: Flow systems can be automated for library generation and optimization of reaction conditions, which is beneficial in the early stages of drug discovery. youtube.com

The Swern oxidation, a common method for converting alcohols to aldehydes, has been shown to have significantly improved yields and reduced side products when transitioned from batch to a flow-based protocol. beilstein-journals.org Similarly, challenging reductions and other transformations can be performed more efficiently and safely in flow reactors. youtube.com

Exploration of Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound, with the IUPAC name (2-iodo-3-nitrophenyl)methanol, involves the strategic introduction and manipulation of functional groups on a benzene ring. sigmaaldrich.com The primary precursors are typically substituted benzoic acids or benzaldehydes, which undergo reduction to form the final benzyl alcohol.

A key and versatile precursor for this synthesis is 2-Iodo-3-nitrobenzoic acid . chemimpex.comsigmaaldrich.com This compound serves as a crucial building block in organic synthesis and medicinal chemistry. chemimpex.com The synthesis of the target alcohol from this precursor involves the reduction of the carboxylic acid group.

Synthetic Pathway from 2-Iodo-3-nitrobenzoic acid:

The reduction of the carboxylic acid functional group in 2-Iodo-3-nitrobenzoic acid to a primary alcohol yields this compound. This transformation requires a reducing agent that selectively reduces the carboxylic acid without affecting the nitro group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, milder and more selective reagents are preferred. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are commonly used for the selective reduction of carboxylic acids in the presence of nitro groups.

Another viable intermediate in the synthesis is 2-Iodo-3-nitrobenzaldehyde . The aldehyde can be prepared through the oxidation of a suitable precursor or other synthetic methods. The subsequent reduction of the aldehyde group to a primary alcohol is a straightforward transformation.

Synthetic Pathway from 2-Iodo-3-nitrobenzaldehyde:

The reduction of the aldehyde functional group is typically achieved with high yield using mild reducing agents like sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and will not reduce the nitro group under standard conditions. This two-step approach, involving the formation of the aldehyde followed by its reduction, is a common strategy in organic synthesis. The synthesis of related nitrobenzaldehydes has been achieved through various methods, including the oxidation of nitrotoluenes or via the Kröhnke reaction. orgsyn.orgorgsyn.org

The table below details the properties of key precursors and the final product.

Interactive Data Table: Properties of Compounds in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| This compound | 158616-08-1 | C₇H₆INO₃ | 279.03 | Solid | N/A |

| 2-Iodo-3-nitrobenzoic acid | 5398-69-6 | C₇H₄INO₄ | 293.02 | Solid | 207-212 |

| 2-Nitrobenzoic acid | 552-16-9 | C₇H₅NO₄ | 167.12 | Solid | 147.5 |

| 3-Nitrobenzaldehyde | 99-61-6 | C₇H₅NO₃ | 151.12 | Pale yellow crystals | 58 |

The synthesis of the precursors themselves is an important consideration. For instance, 2-Iodo-3-nitrobenzoic acid can be prepared from simpler starting materials through nitration and iodination reactions, although the specific sequence and conditions are crucial for achieving the desired substitution pattern. The nitration of benzaldehyde, for example, can yield a mixture of isomers, and methods have been developed to enhance the proportion of the ortho-isomer. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Iodo 3 Nitrobenzyl Alcohol

Reactions Involving the Iodide Functional Group of 2-Iodo-3-nitrobenzyl Alcohol

The carbon-iodine bond in this compound is a key site for synthetic manipulation. The iodine atom, being an excellent leaving group, facilitates a variety of transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. The presence of an ortho-nitro group significantly influences the electronic properties of the aryl iodide, enhancing its reactivity in some contexts while potentially inhibiting others.

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition. For substrates like this compound, this reactivity allows for the direct formation of C-C bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent. For related ortho-nitroaryl iodides, Suzuki reactions have been shown to proceed effectively. For instance, the coupling of bromo-substituted spirobicarbazolium salts, which are electron-deficient aromatic systems, with phenylboronic acid proceeds efficiently, suggesting that the electron-deficient nature of the substrate facilitates the oxidative addition step of the catalytic cycle. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. A domino-Heck reaction has been successfully employed to couple 2-iodonitrobenzene with 3-buten-1-ol, indicating the feasibility of this transformation on the 2-iodo-nitroaromatic scaffold. imperial.ac.uk

Ullmann Coupling: This classical, often copper-catalyzed, reaction creates biaryl compounds. The Ullmann coupling of 2-iodonitrobenzene to form 2,2′-dinitrobiphenyl is a well-established transformation. rsc.orgresearchgate.net The reaction rate can be significantly enhanced through methods like sonication, which reduces the particle size of the copper catalyst. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Analogous 2-Iodo-Nitroaromatic Scaffolds

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Ref. |

|---|---|---|---|---|---|

| Ullmann Coupling | 2-Iodonitrobenzene | - | Copper (Cu) | 2,2′-Dinitrobiphenyl | rsc.org |

| Domino-Heck | 2-Iodonitrobenzene | 3-Buten-1-ol | Palladium (Pd) catalyst | Dihydrobenzofuran derivative | imperial.ac.uk |

| N-Arylation | 2-Iodonitrobenzene | 2-Aminopyridine | Pd(OAc)₂ / Ligand | N-(2-nitrophenyl)pyridin-2-amine | acs.org |

| N-Arylation | 2-Iodonitrobenzene | Imidazole | Copper (Cu) pincer complex | 1-(2-nitrophenyl)-1H-imidazole | nih.gov |

Nucleophilic Aromatic Substitution on this compound Derivatives

The presence of a strong electron-withdrawing group like the nitro moiety, positioned ortho to the halogen, significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). fiveable.me This allows for the displacement of the iodide by a variety of nucleophiles.

In SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack and stabilization of the resulting Meisenheimer intermediate. However, 2-iodonitrobenzene is known to be highly active in these reactions. researchgate.netlookchem.com Its reactivity can be comparable to or even exceed that of other halo-analogs under certain conditions, which is sometimes attributed to the high polarizability of iodine or alternative reaction pathways. researchgate.net For instance, reactions of 2-iodonitrobenzene with carbon nucleophiles have been proposed to proceed via a non-chain SRN1 (radical-nucleophilic substitution) mechanism, particularly in the dark and in solvents like DMSO. researchgate.net This pathway is distinct from the classical SNAr mechanism and involves single-electron transfer steps. researchgate.netlookchem.com

Halogen Exchange Reactions with the Iodide in this compound

Halogen exchange reactions, such as the Finkelstein reaction, allow for the interconversion of aryl halides. While classic Finkelstein reactions are more common for alkyl halides, analogous transformations for aryl halides can be achieved using metal catalysts, particularly copper. frontiersin.orgnih.govucl.ac.uk These reactions are valuable for creating aryl bromides or chlorides from more reactive aryl iodide precursors.

The mechanism of these exchanges can be complex. Some metal-free, photo-induced methods for converting aryl bromides to aryl iodides have been developed, but mechanistic studies have shown that nitroarenes can inhibit certain radical chain processes involved in halogen exchange. frontiersin.orgnih.gov An alternative approach is the I/Zn exchange reaction, which can be performed using bimetallic reagents. This method has been shown to be tolerant of highly sensitive functional groups, including nitro groups, allowing for the formation of polyfunctional organozinc species from aryl iodides. researchgate.net

Reactions Involving the Nitro Functional Group of this compound

The nitro group is a versatile functional handle that can be transformed into a range of other functionalities, most notably through reduction.

Reduction of the Nitro Group in this compound (e.g., to amine or hydroxylamine)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For halogenated nitroaromatics, the key challenge is achieving chemoselectivity: reducing the nitro group without causing hydrodehalogenation (loss of the halogen substituent). researchgate.net The C-I bond is the most susceptible to cleavage among the halogens, making the selective reduction of this compound to 2-amino-3-iodobenzyl alcohol particularly challenging. researchgate.netrsc.org

Various catalytic systems have been developed to address this. The selection of the catalyst, solvent, and reaction conditions is crucial to minimize the undesired hydrodehalogenation. researchgate.netccspublishing.org.cn

Heterogeneous Catalysis: Catalysts based on platinum, palladium, and cobalt have been investigated. For example, RANEY® cobalt has been used for the selective hydrogenation of 4-iodonitrobenzene to 4-iodoaniline (B139537) in flow mode with good yield and low hydrodehalogenation. rsc.org Modifying palladium catalysts with promoters like vanadium or ligands such as triphenylphosphine (B44618) can also enhance selectivity by altering the adsorption mode of the substrate on the catalyst surface and inhibiting the C-I bond cleavage. researchgate.netccspublishing.org.cn

Transfer Hydrogenation: This method uses a hydrogen donor in place of H₂ gas and can offer high selectivity under milder conditions.

Table 2: Catalyst Systems for Selective Reduction of Halogenated Nitroaromatics

| Substrate | Catalyst System | Conditions | Product | Selectivity/Yield | Ref. |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | RANEY® Cobalt | H₂ (85 bar), 80 °C, Flow | 4-Iodoaniline | 90% Yield | rsc.org |

| Halogenated Nitroaromatics | Pd/C, PPh₃, NaVO₃ | H₂, Ethanol (B145695) | Corresponding Haloanilines | High selectivity | ccspublishing.org.cn |

| 3-Nitrostyrene | IrMo/TiO₂ | H₂, m-xylene | 3-Vinylaniline | >99% Selectivity | osti.gov |

| 1-Iodo-4-nitrobenzene | Pt-V/C | H₂ | 4-Iodoaniline | Dependent on substrate conc. | researchgate.net |

Transformations Leading to Altered Nitro functionalities of this compound

Beyond complete reduction to an amine, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso, hydroxylamino, azoxy, or azo compounds. The specific product obtained depends heavily on the reducing agent and reaction conditions.

Reduction to Azoxy Compounds: A variety of methods can selectively produce azoxy compounds from aromatic nitro substrates. Reagents such as glucose in alkaline solution have been used to reduce simple nitrotoluenes to the corresponding azoxy compounds in good yields. sciencemadness.org Other methods include reduction with magnesium in methanol (B129727) or using sodium borohydride (B1222165) in the presence of bismuth powder. cdnsciencepub.comtandfonline.com Complex reducing agents, specifically those prepared from zinc salts (ZnCRA), have also been shown to yield azoxy derivatives from aromatic nitro compounds. rsc.org

Reduction to Azo Compounds: Using different complex reducing agents, such as those derived from cadmium salts (CdCRA), can lead to the formation of azo compounds as the major product. rsc.org

These partial reductions offer pathways to valuable chemical intermediates that are not accessible through direct, complete reduction of the nitro group.

Reactions Involving the Hydroxyl Functional Group of this compound

The hydroxyl group of this compound is a key site for various chemical transformations, including oxidation, esterification, etherification, and protection/deprotection strategies. These reactions are fundamental in modifying the alcohol for its use in more complex molecular architectures.

The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde (2-iodo-3-nitrobenzaldehyde) or carboxylic acid (2-iodo-3-nitrobenzoic acid), depending on the chosen oxidant and reaction conditions. chemguide.co.uk

A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), which is known for selectively oxidizing primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org

The presence of the electron-withdrawing nitro and iodo groups on the aromatic ring can influence the reactivity of the benzylic alcohol. For instance, in oxidations catalyzed by 2-iodoxybenzenesulfonic acid (IBS) with Oxone, electron-withdrawing groups on the aromatic ring of a benzyl (B1604629) alcohol can affect the rate of oxidation. orgsyn.org Specifically, substrates with nitro groups have been observed to resist oxidation, leading to lower yields of the corresponding carboxylic acid. thieme-connect.com In some cases, the oxidation of electron-poor benzylic alcohols, such as nitrobenzyl alcohols, can lead to the formation of dimeric esters instead of the expected aldehyde. researchgate.net

The choice of solvent and temperature also plays a critical role in the outcome of the oxidation. Milder conditions are generally favored for the synthesis of the aldehyde to prevent over-oxidation. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions | Observations |

| 2-Iodo-3-nitrobenzaldehyde (B2654470) | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Selective oxidation to the aldehyde. |

| 2-Iodo-3-nitrobenzoic acid | Potassium permanganate (KMnO4), basic conditions, then acid workup | Complete oxidation to the carboxylic acid. |

| Dimeric Ester | Molecular iodine, potassium carbonate, tert-butanol | Observed with electron-poor benzyl alcohols. researchgate.net |

This table presents plausible reaction conditions based on general principles of organic chemistry, as specific documented examples for this compound were not found in the search results.

Esterification:

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk This reaction is typically catalyzed by a strong acid, such as sulfuric acid, when reacting with a carboxylic acid (Fischer esterification). chemguide.co.uk Alternatively, the reaction with more reactive acyl chlorides or anhydrides can be carried out in the presence of a base like pyridine (B92270) or triethylamine. highfine.com

For example, the reaction of this compound with acetyl chloride would yield 2-iodo-3-nitrobenzyl acetate. The electron-withdrawing nature of the substituents on the aromatic ring generally does not hinder the esterification process. Iodine itself can act as a practical Lewis acid catalyst for esterification reactions. thieme-connect.com

Etherification:

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. nih.gov However, for primary benzyl alcohols containing electron-withdrawing groups, such as a nitro group, the reaction times can be significantly longer, and the yields may be reduced. nih.govacs.org For instance, the reaction of 4-nitrobenzyl alcohol in an iron-catalyzed unsymmetrical etherification resulted in a lower yield of 45%. nih.govacs.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Catalyst/Base | Product |

| Esterification | Acetic Anhydride | Pyridine | 2-Iodo-3-nitrobenzyl acetate |

| Etherification | Methyl Iodide | Sodium Hydride | 1-(iodomethyl)-2-iodo-3-nitrobenzene |

This table provides illustrative examples. Specific reaction conditions may need optimization.

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule.

Common Protecting Groups:

Silyl (B83357) Ethers: Trialkylsilyl groups are among the most common protecting groups for alcohols. highfine.com Reagents like chlorotrimethylsilane (B32843) (TMSCl), triethylsilane (TESCl), or tert-butyldimethylsilyl chloride (TBSCl) react with the alcohol in the presence of a base (e.g., triethylamine, imidazole) to form a silyl ether. highfine.comlibretexts.org These groups are generally stable to a wide range of reaction conditions but can be readily removed. libretexts.org

Benzyl Ethers (Bn): The hydroxyl group can be protected as a benzyl ether. organic-chemistry.org This is typically introduced using benzyl bromide in the presence of a base like sodium hydride. highfine.com

Tetrahydropyranyl (THP) Ethers: Reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or iodine provides the THP ether. thieme-connect.com

Ester Protecting Groups: Acetyl (Ac) or benzoyl (Bz) groups can also serve as protecting groups. They are introduced via reaction with the corresponding acyl chloride or anhydride. highfine.com

Deprotection Strategies:

The removal of the protecting group is a crucial final step. The choice of deprotection method depends on the specific protecting group used and the stability of the rest of the molecule.

Silyl Ethers: Silyl ethers are typically cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acid. libretexts.orggoogle.com

Benzyl Ethers: Deprotection is commonly achieved by catalytic hydrogenation (e.g., using Pd/C and H2), which cleaves the benzyl group. organic-chemistry.orghighfine.com

THP Ethers: These are acid-labile and are removed by treatment with aqueous acid. thieme-connect.com

Ester Protecting Groups: Ester groups are readily cleaved by hydrolysis under basic conditions, for example, using potassium carbonate in methanol. highfine.com

Table 3: Protection and Deprotection of the Hydroxyl Group

| Protecting Group | Introduction Reagent | Deprotection Reagent |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous HCl |

| Acetyl (Ac) | Acetic anhydride, Pyridine | K2CO3, Methanol |

Aromatic Ring Functionalization and Cyclization Reactions Involving this compound

The presence of the iodo and nitro groups on the aromatic ring of this compound opens up possibilities for further functionalization and participation in cyclization reactions.

The iodo-substituent is particularly valuable as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the 2-position of the benzene (B151609) ring, enabling the synthesis of a wide range of derivatives. Iodo-substituted compounds generally exhibit higher reactivity in these transformations compared to their bromo- or chloro-counterparts. thieme-connect.com

The nitro group, being a strong electron-withdrawing group, directs incoming electrophiles to the meta-position (relative to itself). It can also be reduced to an amino group, which can then be used in a variety of subsequent transformations, including diazotization and cyclization reactions.

The combination of the ortho-iodo and nitro groups can facilitate specific cyclization pathways. For instance, reductive cyclization methods are known to be employed for the synthesis of heterocyclic systems from ortho-substituted nitroaromatics. acs.org Furthermore, the interaction between neighboring groups in ortho-substituted nitrobenzene (B124822) derivatives can lead to unique synthetic transformations. acs.org

An example of a cyclization involving a related structure is the reaction of 3-(2-nitrobenzoyl)chromones with dimethyl acetone-1,3-dicarboxylate, which leads to the formation of benzocoumarins. beilstein-journals.org While not directly involving this compound, this illustrates the potential for the nitro group to participate in cyclization cascades.

Iodine itself can catalyze cyclization reactions. For example, iodine-catalyzed Prins cyclization of homoallylic alcohols and aldehydes has been investigated. mdpi.com Additionally, iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols using molecular iodine can produce 3-iodocarbazoles. acs.org

Table 4: Potential Aromatic Ring Functionalization and Cyclization

| Reaction Type | Reagents | Potential Product Class | Key Feature |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives | C-C bond formation at the iodo-position. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne derivatives | C-C bond formation at the iodo-position. |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C | 2-Iodo-3-aminobenzyl alcohol | Formation of an amino group for further reactions. |

| Reductive Cyclization | Reducing agent (e.g., Na2S2O4) | Heterocyclic compounds | Intramolecular reaction involving the reduced nitro group. |

This table outlines potential synthetic pathways based on the known reactivity of the functional groups present.

Derivatization and Analogues of 2 Iodo 3 Nitrobenzyl Alcohol for Research Purposes

Synthesis of Substituted Aryl Iodide and Nitrobenzyl Alcohol Derivatives from 2-Iodo-3-nitrobenzyl Alcohol

The functional groups of this compound—the aryl iodide, the nitro group, and the benzyl (B1604629) alcohol—can be selectively or sequentially modified to yield a variety of derivatives. The aryl iodide is amenable to transition metal-catalyzed cross-coupling reactions, while the alcohol can be oxidized or converted to other functional groups. The nitro group can be reduced to an amine, opening pathways for further functionalization.

The synthesis of derivatives can be approached by targeting each functional group. For instance, the hydroxyl group of the benzyl alcohol can be oxidized to an aldehyde, a key precursor for many subsequent reactions. A mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) can be employed for this transformation. This resulting aldehyde can then participate in reactions such as aldol (B89426) condensations or reductive aminations. wikipedia.org

The aryl iodide moiety allows for the introduction of various substituents at the 2-position through well-established cross-coupling methodologies like Suzuki, Sonogashira, and Heck reactions. These reactions, catalyzed by palladium complexes, enable the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative.

Furthermore, the nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups. This transformation significantly expands the range of accessible derivatives.

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class | Potential Research Purpose |

| Benzyl Alcohol | Oxidation | Pyridinium chlorochromate (PCC) | 2-Iodo-3-nitrobenzaldehyde (B2654470) | Synthesis of heterocycles, Schiff bases |

| Benzyl Alcohol | Etherification | Alkyl halides, base | 2-Iodo-3-nitrobenzyl ethers | Prodrugs, protecting group strategies |

| Benzyl Alcohol | Esterification | Acyl chlorides, carboxylic acids | 2-Iodo-3-nitrobenzyl esters | Photolabile protecting groups, prodrugs |

| Aryl Iodide | Suzuki Coupling | Arylboronic acids, Pd catalyst | 2-Aryl-3-nitrobenzyl alcohols | Materials science, medicinal chemistry |

| Aryl Iodide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 2-Alkynyl-3-nitrobenzyl alcohols | Synthesis of complex organic molecules |

| Aryl Iodide | Heck Coupling | Alkenes, Pd catalyst | 2-Alkenyl-3-nitrobenzyl alcohols | Polymer chemistry, organic synthesis |

| Nitro Group | Reduction | SnCl₂, H₂, Pd/C | 2-Iodo-3-aminobenzyl alcohol | Synthesis of dyes, bioactive molecules |

Preparation of Heterocyclic Compounds Derived from the Structural Motifs of this compound

The structural motifs present in this compound and its immediate derivatives serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of ortho-substituted functional groups can facilitate intramolecular cyclization reactions, leading to the formation of various ring systems.

For instance, the reduction of the nitro group in this compound to an amine furnishes 2-iodo-3-aminobenzyl alcohol. This ortho-iodoaniline derivative is a key intermediate for the synthesis of nitrogen-containing heterocycles. For example, a palladium-catalyzed intramolecular cyclization could potentially lead to the formation of indole (B1671886) derivatives.

Alternatively, oxidation of the benzyl alcohol to 2-iodo-3-nitrobenzaldehyde provides a versatile aldehyde that can participate in condensation reactions with various dinucleophiles to form heterocycles. Reaction with a hydrazine, for example, could yield a pyrazole (B372694) or indazole core, while reaction with a 1,2-diamine could lead to the formation of a benzodiazepine (B76468) derivative. The subsequent modification of the iodo and nitro groups can further embellish the heterocyclic scaffold.

The synthesis of N-hydroxy- and N-alkoxyindoles, for example, has been achieved through the cyclization of 2-nitrostyrenes, which could be conceptually synthesized from 2-iodo-3-nitrobenzaldehyde via a Wittig reaction. nih.gov Similarly, the synthesis of pyrazolo[4,3-c]pyridines has been accomplished from pyrazole-4-carbaldehyde precursors, highlighting the utility of aldehyde-functionalized aromatic rings in heterocyclic synthesis. mdpi.com

| Starting Derivative | Reaction Type | Potential Reactant | Resulting Heterocycle |

| 2-Iodo-3-aminobenzyl alcohol | Intramolecular Cyclization | - | Indole derivatives |

| 2-Iodo-3-nitrobenzaldehyde | Condensation/Cyclization | Hydrazine | Pyrazole/Indazole derivatives |

| 2-Iodo-3-nitrobenzaldehyde | Condensation/Cyclization | 1,2-Diamine | Benzodiazepine derivatives |

| 2-Iodo-3-nitrobenzaldehyde | Wittig/Cyclization | Phosphonium ylide | Indole derivatives |

Development of Labeled this compound Analogues as Chemical Probes or Reagents

The ortho-nitrobenzyl alcohol moiety is a well-established photolabile protecting group, and its derivatives are increasingly utilized as chemical probes and reagents that can be activated by light. umass.edursc.org Irradiation with UV light induces an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the formation of a 2-nitrosobenzaldehyde. rsc.org This property allows for the spatially and temporally controlled release of a protected molecule.

Analogues of this compound can be designed as labeled chemical probes for various biological applications. For instance, a fluorescent dye could be attached to the benzyl alcohol through an ether or ester linkage. The resulting molecule would be non-fluorescent or have its fluorescence quenched. Upon photolysis, the fluorescent dye would be released, providing a "turn-on" fluorescent signal. This strategy has been employed for mitochondria-selective labeling and imaging in living cells using a rhodamine-conjugated o-nitrobenzyl alcohol probe. nih.gov

Furthermore, the aryl iodide at the 2-position provides a convenient handle for the introduction of a radiolabel, such as radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I). nih.gov Radioiodination can be achieved through various methods, including oxidative iodination or copper-catalyzed nucleophilic substitution. nih.gov The resulting radiolabeled this compound analogue could serve as a probe for imaging or therapeutic applications.

The development of such probes often involves modular synthesis, where the core o-nitrobenzyl alcohol scaffold is functionalized with different effector molecules (e.g., fluorescent dyes, biotin, or reactive groups for bioconjugation). nih.gov The synthesis of a nanobody-drug conjugate using a light-induced reaction with an o-nitrobenzyl alcohol derivative highlights the potential for creating targeted therapeutic and diagnostic agents. nih.gov

| Label Type | Attachment Site | Activation Mechanism | Potential Application |

| Fluorescent Dye | Benzyl Alcohol (Ether/Ester) | Photolysis (UV light) | "Turn-on" fluorescence imaging, biosensing |

| Biotin | Benzyl Alcohol (Ether/Ester) | Photolysis (UV light) | Photoaffinity labeling, proteomics |

| Radioactive Isotope (e.g., ¹²⁵I) | Aryl Iodide Position | - | Radioimaging, radiotherapy |

| Photosensitizer | Aromatic Ring | Photolysis (UV light) | Photodynamic therapy |

Mechanistic and Theoretical Investigations on 2 Iodo 3 Nitrobenzyl Alcohol

Elucidation of Reaction Mechanisms for Transformations of 2-Iodo-3-nitrobenzyl Alcohol

The transformations of this compound are governed by the distinct reactivity of its three functional components: the iodinated aromatic ring, the nitro group, and the benzylic alcohol. The reaction mechanisms often involve complex pathways, including photochemical rearrangements and reactions mediated by the iodine atom. A significant pathway for related ortho-nitrobenzyl compounds involves a Norrish Type II reaction mechanism upon photochemical excitation. wikipedia.org This process typically begins with an incident photon promoting the molecule to an excited state, followed by intramolecular hydrogen abstraction from the benzylic position by the nitro group. wikipedia.orgnih.gov This leads to the formation of a transient aci-nitro intermediate, which is a key step toward the final products. acs.orgresearchgate.net The subsequent rearrangement of this intermediate leads to the cleavage of the benzylic C-O bond and the formation of 2-iodo-3-nitrosobenzaldehyde. rsc.orgrsc.org The efficiency and pathway of these transformations can be influenced by the solvent and the presence of other substituents. researchgate.netrsc.org

The iodine substituent on the aromatic ring of this compound provides a pathway for reactions involving hypervalent iodine intermediates. Hypervalent iodine compounds, particularly iodine(III) and iodine(V) species, are valuable in organic synthesis due to their unique oxidizing properties and reactivity similar to some heavy metal reagents but with lower toxicity. nih.govprinceton.edu The iodine atom in an aryl iodide can be oxidized to a hypervalent state, such as a diaryliodonium salt or an iodosylbenzene derivative, using appropriate oxidants like m-chloroperoxybenzoic acid (mCPBA). nih.govdiva-portal.org

The structure and reactivity of these intermediates are explained by the presence of a linear, three-center-four-electron (3c-4e) hypervalent bond. acs.orgorganic-chemistry.org This bond is typically polarized, longer, and weaker than a standard covalent bond, which accounts for the characteristic reactivity of hypervalent iodine species. acs.org In the context of this compound, the ortho-nitro group can play a crucial auxiliary role, potentially stabilizing hypervalent iodine intermediates through intramolecular coordination. nih.gov Such intermediates can then participate in various transformations, including nucleophilic substitution and oxidative coupling reactions. acs.orgbeilstein-journals.org The general reactivity patterns for organo-λ³-iodanes (Iodine(III)) are based on oxidative addition, ligand exchange, and reductive elimination, similar to transition metal chemistry. princeton.eduacs.org For instance, a hypervalent iodine(III) species generated from this compound could react with nucleophiles, leading to the formation of new C-O or C-N bonds at the benzylic position or the aromatic ring.

Table 1: General Classes of Hypervalent Iodine Reagents and Precursors This table provides examples of common hypervalent iodine species that could potentially be formed from iodo-aromatic precursors like this compound.

| Class | Valence State | Example Reagent | Potential Formation |

|---|---|---|---|

| Iodinanes (1C-bond) | Iodine(III) | (Diacetoxyiodo)benzene | Oxidation of the iodo-group with a peracid in acetic acid. princeton.edu |

| Iodinanes (1C-bond) | Iodine(III) | [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent) | Reaction with an oxidant in the presence of tosylic acid. nih.gov |

| Iodonium Salts (2C-bonds) | Iodine(III) | Diaryl Iodonium Salts | Reaction with another aromatic compound in the presence of an oxidant. diva-portal.org |

| Periodinanes (1C-bond) | Iodine(V) | 2-Iodoxybenzoic acid (IBX) | Oxidation of the corresponding 2-iodobenzoic acid. organic-chemistry.org |

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, providing a framework for understanding the light-induced transformations of this compound. Upon UV irradiation, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. nih.govacs.org This reaction is a cornerstone of their use as photolabile protecting groups. wikipedia.orgnih.gov

The process begins with excitation to a singlet or triplet excited state. rsc.org Femtosecond transient absorption studies on related compounds have shown that upon near-UV photoexcitation, an ultrafast internal conversion occurs from the initially populated S₂ (ππ) state to the S₁ (nπ) state in approximately 130 fs. acs.org From this excited state, the intramolecular hydrogen atom transfer occurs, yielding the aci-nitro species. acs.org This intermediate can exist in two isomeric forms (E and Z). acs.org The aci-nitro intermediate then undergoes further rearrangement, often proposed to involve a cyclization to a benzoisoxazoline derivative, which subsequently cleaves to release the protected group and form an o-nitrosobenzaldehyde photoproduct. nih.govresearchgate.netrsc.org The quantum yield of this photorelease is dependent on the nature of the leaving group and other substituents on the aromatic ring. rsc.org Secondary photoreactions can also occur, such as the dimerization of the o-nitrosobenzaldehyde product to form azobenzene (B91143) derivatives. nih.gov

Table 2: Key Intermediates and Products in ortho-Nitrobenzyl Photochemistry

| Species | Description | Role in Mechanism |

|---|---|---|

| Excited State (S₁ or T₁) | Electronically excited state of the nitrobenzyl compound after light absorption. | Initiates the photochemical reaction. rsc.org |

| aci-Nitro Intermediate | A transient tautomer formed by intramolecular hydrogen transfer from the benzylic carbon to the nitro group. | Key intermediate on the pathway to product formation. acs.orgresearchgate.net |

| Benzoisoxazoline Derivative | A cyclic intermediate formed from the aci-nitro species. | Precedes the final cleavage step in one proposed pathway. researchgate.net |

Computational Chemistry Studies on this compound and its Derivatives

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. beilstein-journals.org These methods can predict structures, energies, and electronic properties, offering insights that complement experimental findings.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study the electronic structure and reactivity of nitroaromatic compounds. rsc.orgnih.gov A variety of DFT functionals (such as PBE0, B3LYP, and ωB97XD) combined with appropriate basis sets (e.g., 6-311+G(2d,p)) can be used to model reaction pathways and calculate activation barriers. nih.govrsc.org

For a molecule like this compound, these calculations can predict:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (E_HOMO) indicates the molecule's ability to donate an electron, while the LUMO energy (E_LUMO) relates to its electron-accepting ability. nih.gov The locations of these orbitals can pinpoint the likely sites of reaction.

Reaction Energetics : DFT methods can compute the Gibbs free energy changes and activation energy barriers for proposed reaction mechanisms, such as the formation of aci-nitro intermediates or hypervalent iodine species. rsc.orgfrontiersin.org This allows for the comparison of different potential pathways to determine the most favorable one.

Natural Bond Orbitals (NBOs) : NBO analysis helps in understanding the distribution of electron density within the molecule, including the nature of intramolecular interactions like hydrogen bonds between the alcohol and the adjacent nitro or iodo groups. nih.gov

Studies on related ortho-substituted nitrobenzenes show that DFT calculations can reliably predict the relative rates of nucleophilic addition reactions by correlating them with computed thermodynamic parameters. rsc.orgnih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov Using force fields like AMBER, MD simulations can explore the potential energy surface and identify stable conformations. nih.govlu.se

For this compound, MD simulations can elucidate:

Conformational Preferences : The orientation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring and the adjacent substituents is critical for its reactivity. Studies on substituted benzyl (B1604629) alcohols show they can exist in multiple low-energy conformations. rsc.orgrsc.org Ortho-halogenation, for example, can favor a chiral conformation featuring an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom. rsc.orgrsc.org The bulky iodo and nitro groups in this compound will significantly influence its conformational landscape.

Solvent Effects : MD simulations can explicitly model the interactions between the solute and solvent molecules. This is crucial for understanding how the solvent environment stabilizes or destabilizes different conformations, reaction intermediates, and transition states. nih.gov

Intermolecular Aggregation : These simulations can also model how molecules of this compound interact with each other, predicting tendencies for dimerization or aggregation, which can be driven by interactions like π–π stacking or hydrogen bonding. rsc.org

Spectroscopic Analysis for Probing Reaction Intermediates Derived from this compound

The direct observation of short-lived reaction intermediates is essential for validating proposed mechanistic pathways. Ultrafast spectroscopic techniques are invaluable for this purpose.

For the photochemical reactions of nitrobenzyl compounds, transient absorption spectroscopy (TAS) is a primary tool. nih.govucl.ac.uk Following photoexcitation with a laser pulse, TAS measures the change in absorbance of the sample over time, from femtoseconds to microseconds. This allows for the detection and characterization of excited states and transient intermediates. acs.orgnih.gov

Excited States : Immediately after photoexcitation of nitroaromatic compounds, broad excited-state absorption (ESA) bands appear. For example, in nitrobenzene (B124822), excitation at 267 nm leads to the population of the S₄ (ππ*) state, which rapidly converts to lower-lying excited states on a femtosecond timescale. nih.govacs.org Similar processes are expected for this compound.

aci-Nitro Intermediates : The key aci-nitro intermediate in the photochemistry of ortho-nitrobenzyl compounds has been observed spectroscopically. researchgate.net Its formation and decay kinetics can be monitored to understand the timescale of the photorelease reaction.

Triplet States : In some substituted 2-nitrobenzyl derivatives, a triplet state with charge-transfer character has been identified as a major transient, although it may not always be on the direct path to the final nitroso product. researchgate.net

Time-resolved infrared (TRIR) spectroscopy is another powerful technique that provides structural information about intermediates by probing their vibrational modes. researchgate.net It has been used to identify the carbonyl hydrates that form as intermediates when the photoreaction of 2-nitrobenzyl alcohols occurs in water. researchgate.netrsc.org

Table 3: Typical Lifetimes of Photochemical Intermediates in Nitroaromatic Compounds Data derived from transient absorption studies of related nitroaromatic systems.

| Intermediate/Process | System | Observed Lifetime (τ) | Spectroscopic Technique | Reference |

|---|---|---|---|---|

| Internal Conversion (S₂ → S₁) | DMNB-Ser | ~130 ± 10 fs | TEAS | acs.org |

| Excited State Decay | Nitrobenzene in Hexane | 3.5–6.7 ps | TAS | nih.gov |

| Triplet State Decay | Model Compound 7 | 410 ps | Picosecond Flash Absorption | cdnsciencepub.com |

| Triplet State Decay | Model Compound 6 | 770 ps | Picosecond Flash Absorption | cdnsciencepub.com |

Advanced Analytical Methodologies for 2 Iodo 3 Nitrobenzyl Alcohol Research

Development and Validation of Chromatographic Techniques for 2-Iodo-3-nitrobenzyl Alcohol (e.g., HPLC, GC)

The separation and quantification of this compound in research settings rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods, each requiring specific development and validation protocols to ensure accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and aromatic structure. Method development would involve optimizing the mobile phase, stationary phase, and detection parameters. A typical approach would utilize a C18 column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and sharp peak shape.

Validation of an HPLC method is crucial and involves assessing several key parameters according to International Council for Harmonisation (ICH) guidelines. duke.edu This includes specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (a proportional relationship between detector response and concentration over a given range), accuracy (closeness of test results to the true value), and precision (the degree of agreement among individual tests when the procedure is applied repeatedly). duke.edu For this compound, UV detection is highly effective, given the presence of the nitroaromatic chromophore, with a detection wavelength likely set near the compound's absorbance maximum (e.g., 260 nm) to achieve high sensitivity.

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the thermal lability of the benzyl (B1604629) alcohol functional group. sigmaaldrich.com Therefore, derivatization is often a necessary prerequisite to convert the polar alcohol group into a more volatile and thermally stable ether or ester. sigmaaldrich.comlibretexts.org

Method development for GC analysis would focus on selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17) and optimizing the temperature program. The program would start at a lower temperature to allow for the separation of volatile impurities and then ramp up to elute the derivatized analyte. The injector and detector temperatures must be high enough to prevent condensation but not so high as to cause thermal degradation. A Flame Ionization Detector (FID) would provide good sensitivity, while a Mass Spectrometer (MS) detector would offer definitive identification. nih.gov Method validation would follow similar principles to HPLC, ensuring the entire process, including the derivatization step, is reproducible and accurate.

Table 1:| Technique | Parameter | Suggested Conditions |

|---|---|---|

| HPLC | Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% phosphoric or formic acid) | |

| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm | |

| Flow Rate | 1.0 mL/min | |

| GC (Post-Derivatization) | Stationary Phase (Column) | 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | |

| Temperature Program | Optimized ramp (e.g., 100°C hold for 2 min, ramp to 280°C at 15°C/min) |

Advanced Spectroscopic Characterization Methods in this compound Research (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The benzylic protons (-CH₂OH) would likely appear as a singlet or a doublet around 4.5-5.0 ppm. rsc.org The alcohol proton (-OH) would typically be a broad singlet whose chemical shift is concentration and solvent-dependent but can be confirmed by a "D₂O shake," which causes the peak to disappear. libretexts.org The three aromatic protons will appear in the downfield region (7.5-8.5 ppm) and will exhibit a complex splitting pattern due to their coupling with each other, influenced by the strong electron-withdrawing effects of the nitro group and the iodo substituent. rsc.org

¹³C NMR: The carbon NMR spectrum will complement the proton data. The benzylic carbon (-CH₂OH) is expected in the 60-70 ppm region. libretexts.org The aromatic carbons will appear between 120-150 ppm. The carbon bearing the iodo group will be shifted upfield due to the heavy atom effect, while the carbon attached to the nitro group will be shifted significantly downfield.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₆INO₃, molecular weight ~279.03 g/mol ), electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 279. sigmaaldrich.com Key fragmentation pathways would include the loss of a hydroxyl radical (·OH), water (H₂O), a nitro group (NO₂), or an iodine atom (I). The presence of 3-nitrobenzyl alcohol as a matrix in some MS techniques highlights the stability of the nitrobenzyl structure under ionization conditions. sigmaaldrich.comwikipedia.org

X-ray Crystallography: For a solid sample that can be grown into a suitable single crystal, X-ray crystallography provides the definitive three-dimensional structure. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the alcohol group and nitro group, which dictate the crystal packing arrangement.

Table 2:| Technique | Feature | Predicted Data / Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (3H) | δ ≈ 7.5 - 8.5 ppm (complex multiplet) |

| Benzylic Protons (-CH₂) | δ ≈ 4.5 - 5.0 ppm (singlet) | |

| Alcohol Proton (-OH) | δ ≈ 2.0 - 5.0 ppm (broad singlet, D₂O exchangeable) | |

| ¹³C NMR | Aromatic Carbons (6C) | δ ≈ 120 - 150 ppm |

| Benzylic Carbon (-CH₂) | δ ≈ 60 - 70 ppm | |

| C-I and C-NO₂ | Distinct shifts due to substituent effects | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z ≈ 279 |

| Key Fragments | [M-OH]⁺, [M-H₂O]⁺, [M-NO₂]⁺, [M-I]⁺ | |

| X-ray Crystallography | Structural Information | Provides precise 3D structure, bond lengths/angles, and crystal packing |

Derivatization Methods for Enhanced Detection and Quantification of this compound in Research Matrices

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.com For this compound, derivatization can enhance volatility for GC, improve chromatographic separation, or increase ionization efficiency for MS. researchgate.netrsc.org

Derivatization of the Alcohol Group: The primary target for derivatization is the hydroxyl (-OH) group, especially for GC analysis. sigmaaldrich.com

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the alcohol to form a volatile and thermally stable silyl ether, which exhibits excellent chromatographic behavior. sigmaaldrich.com

Acylation and Alkylation: The alcohol can be converted to an ester (acylation) or an ether (alkylation). libretexts.org Using reagents with halogen atoms, such as pentafluorobenzyl bromide (PFB-Br), can create derivatives that are highly sensitive to an Electron Capture Detector (ECD) in GC, enabling trace-level quantification. libretexts.org

Derivatization of the Nitro Group: While less common for this specific compound, the nitro group can be targeted to enhance detectability in LC-MS. Neutral nitroaromatic compounds often exhibit poor ionization efficiency. rsc.orgnih.gov A powerful strategy involves the chemical reduction of the nitro group (-NO₂) to an amine (-NH₂). researchgate.netnih.gov This can be achieved using reducing agents like zinc powder in the presence of ammonium (B1175870) formate. rsc.org The resulting 2-Iodo-3-aminobenzyl alcohol is much more basic and readily ionizable, leading to a significant enhancement in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).

Table 3:| Target Group | Reaction Type | Example Reagent(s) | Analytical Advantage | Primary Technique |

|---|---|---|---|---|

| Alcohol (-OH) | Silylation | BSTFA, TMCS | Increases volatility and thermal stability. sigmaaldrich.com | GC-FID, GC-MS |

| Acylation/Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Increases volatility and enhances detector response (ECD). libretexts.org | GC-ECD | |

| Nitro (-NO₂) | Reduction | Zinc (Zn) / Ammonium Formate (HCOONH₄) | Increases ionization efficiency by forming a basic amine. researchgate.netrsc.org | LC-MS |

Applications of 2 Iodo 3 Nitrobenzyl Alcohol in Synthetic Chemistry and Materials Science

2-Iodo-3-nitrobenzyl Alcohol as a Synthetic Building Block for Complex Organic Molecules

The strategic placement of three distinct functional groups—iodo, nitro, and hydroxymethyl—on a single benzene (B151609) ring makes this compound a valuable and versatile starting material in organic synthesis. Each group can be targeted with high chemoselectivity, allowing for stepwise and controlled molecular construction.

In the realm of complex molecule synthesis, building blocks that offer multiple, orthogonal reactive sites are highly prized. This compound serves this purpose effectively. The aryl iodide is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed at this position to introduce a wide array of substituents, forming biaryl systems or connecting diverse molecular fragments. acs.orgnih.gov

Simultaneously, the ortho-nitrobenzyl alcohol moiety is a well-established precursor for the synthesis of various heterocyclic compounds. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent benzylic alcohol (or its oxidized aldehyde form) to construct nitrogen-containing heterocycles like indoles and their derivatives. sigmaaldrich.com The synthesis of substituted indoles is of significant interest as this core is present in numerous biologically active compounds. beilstein-journals.org This dual reactivity allows chemists to first build a complex carbon skeleton using the iodo handle and then, in a subsequent step, construct a heterocyclic ring system from the nitrobenzyl fragment. This stepwise approach is a cornerstone of strategies aimed at the total synthesis of complex natural products and pharmaceutical agents. orgsyn.org

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | Biaryl | Construction of complex scaffolds |

| Aryl Iodide | Sonogashira Coupling | Aryl-alkyne | Linker for conjugation |

| Aryl Iodide | Buchwald-Hartwig Amination | Aryl-amine | Synthesis of pharmaceutical intermediates |

| Nitro Group | Reduction | Amine | Precursor for heterocycle synthesis |

| Alcohol | Oxidation | Aldehyde | Aldol (B89426) reactions, imine formation |

Beyond its role as a structural component, this compound can be converted into more advanced chemical tools. The aryl iodide can undergo metal-halogen exchange to generate organolithium or Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. Alternatively, it can be transformed into a boronic acid or ester, creating a custom Suzuki-Miyaura coupling partner.

The primary alcohol can be oxidized under mild conditions to the corresponding 2-iodo-3-nitrobenzaldehyde (B2654470). orgsyn.org This aldehyde is a versatile intermediate, capable of participating in reactions like Wittig olefination, aldol condensation, or reductive amination to build more elaborate structures. byjus.com Furthermore, the combination of functionalities allows for the synthesis of specialized ligands for catalysis. For example, a cross-coupling reaction at the iodo position could introduce a phosphine-containing group, and subsequent modification of the benzyl (B1604629) alcohol could install another donor atom, yielding a bidentate ligand capable of coordinating with transition metals to form a catalyst.

Integration of this compound Derivatives in Functional Materials Research

The inherent photosensitivity of the ortho-nitrobenzyl moiety is one of its most exploited properties, making it a cornerstone of photoresponsive materials. researchgate.net This functionality allows for precise spatial and temporal control over material properties using light as an external trigger.

The ortho-nitrobenzyl group is a classic photolabile protecting group (PPG), often referred to as a "caging" group. wikipedia.orgnih.gov Upon irradiation with UV light (typically in the 300–365 nm range), the molecule undergoes an intramolecular rearrangement. wikipedia.orgrsc.org This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. The resulting intermediate rearranges and ultimately cleaves the benzylic carbon-oxygen bond, releasing the protected molecule (the "caged" species) and converting the linker into an ortho-nitrosobenzaldehyde by-product. nih.gov

This photocleavage is highly efficient and proceeds cleanly without the need for chemical reagents. wikipedia.org In polymer science, this property is used to create photodegradable materials. For example, derivatives of this compound can be used as cross-linkers to form hydrogels. When the hydrogel is exposed to UV light, the cross-links are broken, causing the gel to dissolve or soften. wikipedia.org This enables the on-demand release of encapsulated cells or drugs.

In bioconjugation, this technology is used to temporarily inactivate biologically active molecules. nih.gov A crucial functional group of a peptide, protein, or drug can be "caged" by attaching it to the benzyl alcohol. The inactive conjugate can be introduced into a biological system, and the active molecule can be released at a specific time and place by shining a light, providing powerful tools for studying biological processes. nih.gov The iodo-substituent on the ring provides a convenient handle for attaching the entire photolabile unit to a polymer backbone, a solid support, or another biomolecule.

The ability to trigger bond cleavage with light allows for the creation of a wide range of photoresponsive materials. By incorporating this compound derivatives into polymers, it is possible to create surfaces whose properties, such as wettability or cell adhesion, can be altered by light. For example, a surface can be patterned by shining UV light through a mask, cleaving the nitrobenzyl groups only in the illuminated areas and changing the local surface chemistry.

In chemical biology, these derivatives are instrumental in the design of sophisticated molecular probes. A "caged" fluorescent dye can be designed to be non-fluorescent until the photolabile group is cleaved, allowing for super-resolution imaging techniques. Similarly, a caged drug can be used to study its effects on specific cells within a larger population with high temporal and spatial resolution. nih.gov The iodo group enhances the modularity of these probes, allowing for the attachment of additional functionalities, such as targeting ligands that direct the probe to a specific cellular location before photoactivation.

Table 2: Properties and Applications in Materials Science

| Feature | Property | Application Area | Specific Use |

|---|---|---|---|

| ortho-Nitrobenzyl Moiety | Photolabile (cleavage by UV light) | Polymer Science | Creating photodegradable hydrogels and polymers. wikipedia.org |

| ortho-Nitrobenzyl Moiety | Photocleavable Linker | Bioconjugation | Caging and controlled release of drugs, peptides, and nucleic acids. nih.govnih.gov |

| ortho-Nitrobenzyl Moiety | Photo-triggered Reaction | Materials Science | Fabricating photoresponsive surfaces and smart materials. |

Use in Analytical Chemistry as a Matrix Compound or Reference Standard

In analytical chemistry, compounds with specific physicochemical properties are required for certain techniques, while highly purified substances are needed as standards for quantification and identification.

Its structural relative, 3-nitrobenzyl alcohol, is a well-established liquid matrix for an analytical technique known as Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.gov Matrices in mass spectrometry are crucial as they absorb the energy from the laser (in MALDI) or high-energy atom beam (in FAB) and facilitate the gentle ionization of the analyte molecule, allowing it to be detected without fragmentation. nist.gov Aromatic compounds containing nitro groups are excellent energy absorbers in the UV range, making them suitable for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgrsc.orgnih.gov Given these precedents, this compound is a strong candidate for use as a MALDI matrix, particularly for the analysis of small organic molecules, due to its ability to absorb laser energy and its low volatility.

Furthermore, this compound is commercially available from various suppliers with a defined level of purity (e.g., 95%). sigmaaldrich.comapolloscientific.co.uk This makes it suitable for use as an analytical reference standard. A reference standard is a highly characterized and pure compound used as a benchmark in qualitative or quantitative analysis. sigmaaldrich.com For instance, in a multi-step synthesis that uses this alcohol as a starting material, it can serve as the reference standard in chromatographic methods like HPLC or GC to track its consumption, identify it in a reaction mixture, or quantify its presence in a final product.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-iodo-3-nitrobenzaldehyde |

| 3-nitrobenzyl alcohol |

| ortho-nitrosobenzaldehyde |

| boronic acid |

| phosphine |

| Grignard reagents |

| organolithium reagents |

| indoles |

| biaryl |

| para-Nitroaniline |